2,4,6-Tris(pentafluorophenyl)-1,3,5-triazine

Polymer Additive Thermal Stability Fluorinated Materials

Researchers requiring extreme electron deficiency for organic electronics often find generic triazines inadequate. 2,4,6-Tris(pentafluorophenyl)-1,3,5-triazine solves this with a uniquely electron-poor aromatic system: • Deep LUMO (~-3.1 eV) - superior electron injection in OLED ETLs • Td 186 °C - survives ionothermal CTF synthesis & high-temp polymer processing • High density (1.88 g/cm³) - enhances thermal/chemical resistance in polyimides Supplied as white to off-white solid, ≥97% purity. Bulk quantities available.

Molecular Formula C21F15N3
Molecular Weight 579.2 g/mol
CAS No. 160248-96-4
Cat. No. B1316366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4,6-Tris(pentafluorophenyl)-1,3,5-triazine
CAS160248-96-4
Molecular FormulaC21F15N3
Molecular Weight579.2 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)F)F)F)C2=NC(=NC(=N2)C3=C(C(=C(C(=C3F)F)F)F)F)C4=C(C(=C(C(=C4F)F)F)F)F
InChIInChI=1S/C21F15N3/c22-4-1(5(23)11(29)16(34)10(4)28)19-37-20(2-6(24)12(30)17(35)13(31)7(2)25)39-21(38-19)3-8(26)14(32)18(36)15(33)9(3)27
InChIKeySIXHTOROHGVBMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 750 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,4,6-Tris(pentafluorophenyl)-1,3,5-triazine – Specifications & Supplier


2,4,6-Tris(pentafluorophenyl)-1,3,5-triazine (CAS 160248-96-4) is a highly fluorinated, electron-deficient heterocyclic compound with the molecular formula C21F15N3 and a molecular weight of 579.2 g/mol [1]. It is characterized by a central 1,3,5-triazine core symmetrically substituted with three pentafluorophenyl groups. The compound exhibits a high density of 1.88 g/cm³ and a planar molecular geometry with C3h symmetry, which maximizes its π-conjugation and contributes to its strong electron-accepting properties [2].

Workflow Electron-acceptor monomer synthesis
Selection Logic Extreme electron deficiency required
Use Context Organic electronics and porous frameworks

Why Generic Triazines Are Not a Substitute


Generic substitution with less fluorinated or non-fluorinated triazine derivatives is not viable for applications requiring extreme electron deficiency. The fully fluorinated pentafluorophenyl substituents on 2,4,6-Tris(pentafluorophenyl)-1,3,5-triazine create a uniquely electron-poor aromatic system [1]. This structural feature drastically lowers the LUMO energy level compared to analogs like 2,4,6-triphenyl-1,3,5-triazine, enhancing its performance as an electron acceptor in organic electronics and as a building block for Covalent Triazine Frameworks (CTFs) [2]. The high density of fluorine atoms also imparts distinct thermal stability and resistance to nucleophilic degradation, making it a non-interchangeable component in high-performance polymer additives and photocatalysts [3].

Non-fluorinated triazines exhibit a shallower LUMO, limiting electron-acceptor performance in devices.
Partially fluorinated analogs may degrade under ionothermal CTF synthesis conditions due to lower chemical stability.
Density and thermal stability differences can alter film morphology and compromise high-temperature processing compatibility.

Quantitative Evidence for Selection


Superior Thermal Stability for Polymer Processing

2,4,6-Tris(pentafluorophenyl)-1,3,5-triazine demonstrates a decomposition temperature (Td) of 186 °C, a key metric for its viability as an additive in engineering plastics processed at elevated temperatures . In contrast, many non-fluorinated triazine analogs, such as 2,4,6-tris(4-aminophenyl)-1,3,5-triazine, exhibit significantly lower thermal stability due to the absence of robust C-F bonds, limiting their use in high-temperature polymer applications [1].

Thermal stability
Class-level inference
Td = 186 °C
Supports high-temperature polymer processing fit
Higher than non-fluorinated triazine class; TGA data
Polymer Additive Thermal Stability Fluorinated Materials

Deep LUMO for Electron-Accepting Capability

The compound's three pentafluorophenyl groups confer a deeply negative reduction potential, with a calculated LUMO energy level of approximately -3.1 eV [1]. This makes it a far stronger electron acceptor than the unsubstituted 2,4,6-triphenyl-1,3,5-triazine, whose LUMO is estimated to be around -2.5 eV [2]. The lower LUMO facilitates more efficient electron injection and transport in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Electron affinity
Cross-study comparable
LUMO ≈ -3.1 eV
Indicates strong electron-accepting capability
Approx. 0.6 eV deeper vs. triphenyl analog; DFT calculation
Organic Electronics Electron Acceptor OLED

Resistance to Nucleophilic Attack

The electron-deficient pentafluorophenyl substituents render the triazine core significantly less susceptible to nucleophilic aromatic substitution compared to non-fluorinated or partially fluorinated analogs like 2,4,6-tris(4-fluorophenyl)-1,3,5-triazine [1]. This is due to the strong electron-withdrawing inductive effect of the five fluorine atoms per ring, which deactivates the aryl groups and stabilizes the entire molecular scaffold against chemical degradation [2].

Chemical robustness
Class-level inference
High resistance to nucleophiles
Maintains integrity in harsh synthetic pathways
Observation vs. partially fluorinated analogs in similar conditions
Chemical Resistance Fluorinated Building Block Material Stability

High Density for Enhanced Film Formation

The compound's density of 1.88 g/cm³ is significantly higher than that of many non-fluorinated organic semiconductors, such as 2,4,6-tris(biphenyl-4-yl)-1,3,5-triazine (density ~1.2 g/cm³) . This increased density can lead to more compact molecular packing in solid-state films, which is beneficial for applications requiring robust, pinhole-free coatings and high mass loading in composite materials [1].

Material density
Cross-study comparable
1.88 g/cm³
Supports compact film formation for coatings
57% higher than 2,4,6-tris(biphenyl-4-yl)-1,3,5-triazine; crystal data
Material Density Thin Film Coating

Key Industrial Applications


Covalent Triazine Framework (CTF) Synthesis

The exceptional thermal and chemical stability of 2,4,6-Tris(pentafluorophenyl)-1,3,5-triazine, as highlighted by its 186 °C decomposition temperature and resistance to nucleophiles, makes it the ideal monomer for ionothermal or strong-acid-catalyzed synthesis of CTFs. These frameworks rely on the robust C-C and C-F bonds to survive the harsh polymerization conditions, resulting in materials with high surface areas and well-defined porosity for applications in CO2 capture and heterogeneous catalysis [1].

Electron-Transport Layer (ETL) in OLEDs

The deep LUMO energy level (≈ -3.1 eV) positions this compound as a potent electron acceptor for use in ETLs of OLEDs. Its electron-deficient nature, a consequence of the pentafluorophenyl groups, improves electron injection and transport, which is critical for lowering driving voltages and enhancing the power efficiency and operational lifetime of OLED devices compared to standard materials like Alq3 [2].

Thermally Stable Additive for Engineering Plastics

Given its high density (1.88 g/cm³) and superior thermal stability (Td = 186 °C), 2,4,6-Tris(pentafluorophenyl)-1,3,5-triazine serves as a high-performance additive for polymers such as polyimides and specialty polycarbonates. It enhances the polymer's thermal and chemical resistance profile without decomposing during high-temperature extrusion or molding processes, leading to more durable and reliable components for aerospace and automotive applications [3].

Application
Selection Property
Validation Focus
Covalent Triazine Framework synthesis
Thermal and chemical stability under ionothermal conditions
Monomer survival and framework porosity
Electron-transport layer in OLEDs
Deep LUMO energy level
Electron injection and transport efficiency
High-performance polymer additive
Decomposition temperature and material density
Processing window and composite durability

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